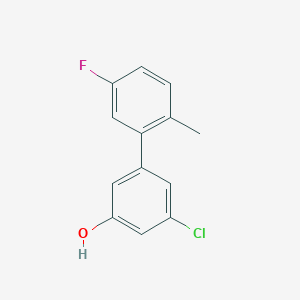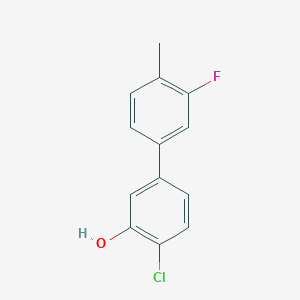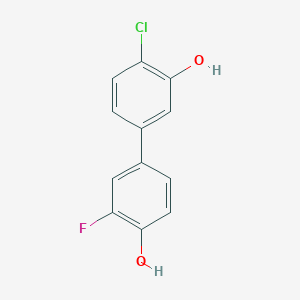
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% (CFMPP) is an organic compound that has a wide range of applications in the scientific research field. It is used in a variety of syntheses, such as in the production of pharmaceuticals, agrochemicals, and materials. It also has numerous biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% has numerous applications in the scientific research field. It is used in the production of pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of organic compounds, such as dyes, pigments, and fragrances. In addition, it is used in the synthesis of heterocycles, such as thiophene, pyridine, and imidazole. Furthermore, it is used in the synthesis of polymers, such as polyesters, polyamides, and polyurethanes.
Wirkmechanismus
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% acts as a catalyst in organic reactions, promoting the formation of new bonds between molecules. It is also used as a reagent in the synthesis of organic compounds, such as dyes, pigments, and fragrances. Furthermore, it is used in the synthesis of heterocycles, such as thiophene, pyridine, and imidazole.
Biochemical and Physiological Effects
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% has numerous biochemical and physiological effects. It is known to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also known to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Furthermore, it is known to have antioxidant and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% has numerous advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of syntheses. Furthermore, it is relatively stable and can be stored for long periods of time. However, it is also toxic and can be hazardous if not handled properly. Additionally, it is insoluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are numerous potential future directions for 3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95%. One of the most promising is its potential use in the development of new drugs and treatments for various diseases. Additionally, it could be used in the development of new materials, such as polymers and heterocycles. Furthermore, it could be used in the synthesis of dyes, pigments, and fragrances. Finally, it could be used in the development of new agrochemicals and pesticides.
Synthesemethoden
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% can be synthesized using a variety of methods, such as the Grignard reaction, Wittig reaction, and the Suzuki coupling reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to form an alkyl magnesium halide, which can then be reacted with an aldehyde or ketone to form an alcohol. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium ylide to form an alkene. The Suzuki coupling reaction involves the reaction of an organoboron compound with an organohalide to form a C-C bond.
Eigenschaften
IUPAC Name |
3-chloro-5-(5-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-11(15)7-13(8)9-4-10(14)6-12(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMBCBXJFITGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685906 |
Source


|
| Record name | 5-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261908-36-4 |
Source


|
| Record name | 5-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














